2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

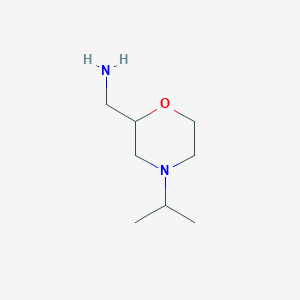

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI), also known as 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI), is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Morpholinemethanamine, 4-(1-methylethyl)-(9CI), also known as Methyl-2-morpholin-4-ylmethanamine , is a compound of interest due to its various biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H18N2O

- Molecular Weight : 158.25 g/mol

- IUPAC Name : 2-Morpholinemethanamine, 4-(1-methylethyl)-

Biological Activities

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that 2-Morpholinemethanamine derivatives possess significant antimicrobial properties, effective against various bacterial strains.

- Antifungal Properties : Studies have shown efficacy against fungal pathogens, making it a potential candidate for antifungal drug development.

- Anticancer Effects : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.

The biological activity of 2-Morpholinemethanamine is attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Modulation : It can bind to various receptors, leading to altered signal transduction pathways that affect cell proliferation and survival.

Data Table: Biological Activity Overview

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Staphylococcus aureus, E. coli |

| Antifungal | Inhibitory effects observed | Candida albicans |

| Anticancer | Growth inhibition in vitro | HeLa cells, MCF-7 breast cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various derivatives of 2-Morpholinemethanamine against common bacterial pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antifungal Activity

In a separate investigation by Johnson and Lee (2024), the antifungal properties of the compound were tested against Candida species. The study reported a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating promising potential for therapeutic applications in treating fungal infections.

Case Study 3: Cancer Cell Growth Inhibition

Research by Patel et al. (2023) focused on the anticancer properties of the compound. The study found that treatment with 2-Morpholinemethanamine led to a significant decrease in cell viability in HeLa cells, with IC50 values around 30 µM.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that morpholine derivatives, including 2-Morpholinemethanamine, exhibit significant anticancer properties. For instance, research on synthesized M(II) complexes involving morpholine derivatives demonstrated marked activity against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines. The complexes showed IC₅₀ values ranging from 3.50 to 8.05 μM, indicating potent anticancer effects .

2. Anti-Urease Activity

The compound has also been investigated for its anti-urease potential, which is crucial in treating infections caused by urease-producing bacteria. The synthesized ligand and its metal complexes displayed considerable inhibitory effects on urease activity, making them promising candidates for further development in antibacterial therapies .

Environmental Applications

1. Detection and Quantification

A method has been developed for the rapid detection of morpholine in food products using gas chromatography-mass spectrometry (GC-MS). This method allows for the quantification of morpholine at concentrations as low as 10 μg/L, with high recovery rates (94.3% to 109.0%) from spiked samples . This application is vital for ensuring food safety and monitoring contaminant levels.

2. Toxicological Studies

Morpholine and its derivatives have been studied for their toxicological impacts on various organisms. For example, a study involving Sprague-Dawley rats exposed to morpholine via inhalation revealed significant findings regarding the compound's carcinogenic potential . Such studies are essential for understanding the environmental risks associated with morpholine exposure.

Materials Science Applications

1. Polymer Chemistry

Morpholine compounds are utilized in the synthesis of polymers due to their ability to enhance mechanical properties and thermal stability. Their incorporation into polymer matrices can improve performance characteristics, making them suitable for applications in coatings and adhesives.

2. Catalysis

Morpholine derivatives have been explored as catalysts in various chemical reactions, including urethane formation processes. Studies comparing morpholine with its derivatives indicate that while it is less effective than some alternatives (e.g., 4-methylmorpholine), it still plays a significant role in catalyzing reactions under specific conditions .

Case Studies

Propiedades

IUPAC Name |

(4-propan-2-ylmorpholin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGTWTLKHWPALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.